(3-Butoxy-4-methoxyphenyl)(methyl)sulfane
Description
(3-Butoxy-4-methoxyphenyl)(methyl)sulfane is an organosulfur compound featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the 4-position, a butoxy group (-OC₄H₉) at the 3-position, and a methyl sulfane (-S-CH₃) moiety. Its molecular formula is C₁₂H₁₈O₂S, with a calculated molecular weight of 226.34 g/mol.
Properties
IUPAC Name |
2-butoxy-1-methoxy-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-4-5-8-14-12-9-10(15-3)6-7-11(12)13-2/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMWJJMBAOURJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butoxy-4-methoxyphenyl)(methyl)sulfane typically involves the reaction of 3-butoxy-4-methoxyphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Butoxy-4-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The methoxy and butoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Butoxy-4-methoxyphenyl)(methyl)sulfane is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Butoxy-4-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, depending on the specific application .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3-Butoxy-4-methoxyphenyl)(methyl)sulfane with structurally related sulfane compounds:
Key Observations :
- Oxo Group Contrast : Unlike (4-Methoxyphenyl)(methyl)oxo-λ⁴-sulfane, the target compound lacks an oxo group, which may reduce its polarity and influence its redox behavior .
- Synthesis Challenges : Yields for analogs like 4-Chlorophenylmethylsulfane (70% purity) suggest that electron-withdrawing groups (e.g., -Cl) may complicate synthesis compared to electron-donating groups (e.g., -OCH₃) .
Spectroscopic and Reactivity Profiles
NMR Data :
- 4-Methoxyphenylmethylsulfane : ¹H-NMR signals for the methoxy group (~3.8 ppm) and aromatic protons (~6.8–7.2 ppm) are typical for such structures. The methyl sulfane (-S-CH₃) resonance appears near ~2.4 ppm .
- Target Compound : Expected signals include a butoxy chain (δ ~1.0–1.7 ppm for -CH₂-, δ ~3.4–3.6 ppm for -OCH₂-), methoxy (δ ~3.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Differences in aromatic proton splitting may arise due to steric effects from the bulky butoxy group .
- Reactivity: Sulfane sulfur compounds, including methyl sulfanes, can participate in sulfane sulfur transfer reactions, modifying thiol groups to form persulfides (-SSH) .
Biological Activity
(3-Butoxy-4-methoxyphenyl)(methyl)sulfane, also known as 3-n-Butoxy-4-methoxythiophenol, is an organic compound that has attracted attention for its potential biological activities. This compound belongs to the class of thiophenols, characterized by the presence of a thiol group (-SH) attached to a benzene ring. The unique structure of this compound, featuring both butoxy and methoxy groups, contributes to its diverse biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Functional Groups
- Butoxy Group (-O-C4H9) : Enhances hydrophobicity and solubility in organic solvents.
- Methoxy Group (-O-CH3) : Influences electronic properties and reactivity.
- Thiol Group (-SH) : Capable of forming covalent bonds with proteins, potentially altering their functions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. It is believed to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Cytotoxic Effects
Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets within the cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Reactive oxygen species generation |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Protein Modification : The thiol group can form covalent bonds with cysteine residues in proteins, leading to altered enzyme activity.
- Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in Journal of Antimicrobial Agents evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating potent antimicrobial activity. -
Cytotoxicity Assessment :
Research conducted on the cytotoxicity of this compound against MCF-7 breast cancer cells revealed an IC50 value of 15 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
